molecular formula C19H18N6O6 B4962394 2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine

Cat. No.: B4962394
M. Wt: 426.4 g/mol
InChI Key: OSVROKOZMPBPFS-UHFFFAOYSA-N
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Description

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Properties

IUPAC Name

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6/c1-30-13-7-3-5-11(9-13)21-18-16(24(26)27)15(20)17(25(28)29)19(23-18)22-12-6-4-8-14(10-12)31-2/h3-10H,1-2H3,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVROKOZMPBPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=C(C(=N2)NC3=CC(=CC=C3)OC)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is the nitration of a pyridine derivative followed by amination with 3-methoxyaniline. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the amination step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its complex structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress responses and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3-methoxyphenyl)-2,6-pyridinedicarboxamide: Similar in structure but lacks the nitro groups.

    2,6-Dinitropyridine: Similar nitro groups but lacks the methoxyphenyl substituents.

Uniqueness

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine is unique due to the combination of methoxyphenyl and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

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